molecular formula C7H3BrClNO2 B6160477 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1226072-99-6

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6160477
CAS No.: 1226072-99-6
M. Wt: 248.46 g/mol
InChI Key: FLBXKYXECIUMJE-UHFFFAOYSA-N
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Description

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminophenol with bromine and a suitable carbonyl source. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidation states and functional groups on the benzoxazole ring.

Scientific Research Applications

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases due to its biological activity.

    Biological Research: Researchers use this compound to study its effects on different biological systems, including its interaction with enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the bromine atom but shares a similar core structure.

    6-bromo-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the chlorine atom but retains the bromine atom and core structure.

    4,6-dichloro-2,3-dihydro-1,3-benzoxazol-2-one: Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

Properties

CAS No.

1226072-99-6

Molecular Formula

C7H3BrClNO2

Molecular Weight

248.46 g/mol

IUPAC Name

6-bromo-4-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)

InChI Key

FLBXKYXECIUMJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)Cl)Br

Purity

95

Origin of Product

United States

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